![molecular formula C12H14BrNO B2668119 7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1388058-19-2](/img/structure/B2668119.png)
7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]
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Description
7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is a chemical compound with the molecular formula C12H14BrNO . It is a complex molecule that contains a total of 30 bonds, including 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is quite complex. It contains a total of 30 bonds, including 18 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] is 268.15 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Reactions
- Electrophilic and Free Radical Additions : Studies have shown that compounds similar to 7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] undergo electrophilic additions with HBr, HI, Br2, and Cl2, as well as free-radical additions, showcasing their reactivity and potential for diverse chemical transformations (Bottini & Cabral, 1978).
- Stereoslective Synthesis : An environmentally benign pathway has been reported for the diastereoslective synthesis of fluorinated spiro[indole-3,2'-oxirane]-3'-benzoyl-2(1H)-ones, emphasizing the potential for creating compounds with antimicrobial activity and antioxidant properties (Dandia, Singh, & Bhaskaran, 2011).
Photochromism
- Spiroindoline Derivatives and Photochromism : Research on spiro[indoline-oxazine] derivatives has expanded the available range of photochromic properties, indicating these compounds' potential in developing variable-transmission materials (Tardieu et al., 1992).
Therapeutic Applications
- p53 Modulation : Spiro compounds based on indoline structures have shown potential as p53 modulators, indicating their use in antiproliferative applications and cancer therapy (Bertamino et al., 2013).
properties
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-3-1-2-9-11(10)14-8-12(9)4-6-15-7-5-12/h1-3,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUUUDFLXVGIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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